molecular formula C14H20N2O4S B5340174 N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide

N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide

カタログ番号 B5340174
分子量: 312.39 g/mol
InChIキー: KLZPTEMESDPROB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as MS-275, is a small molecule histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi drugs have been shown to have anti-cancer properties, and MS-275 is no exception. In

作用機序

The mechanism of action of N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in a more relaxed chromatin structure and increased transcription of genes that are involved in cell cycle arrest, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.

実験室実験の利点と制限

One of the main advantages of N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide for lab experiments is its specificity for HDAC enzymes. Unlike other HDACi drugs, this compound selectively inhibits class I HDAC enzymes, which are overexpressed in many types of cancer. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are many potential future directions for research on N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide. One area of interest is the development of more potent and selective HDACi drugs that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDACi drugs such as this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.

合成法

N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide was first synthesized in 1999 by a team of chemists at the Memorial Sloan-Kettering Cancer Center. The synthesis method involves the reaction of N-methyl-4-aminobenzenesulfonamide with 3-(4-morpholinyl)-3-oxopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final product, this compound.

科学的研究の応用

N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDACi drugs such as this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.

特性

IUPAC Name

N-methyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-5-2-12(3-6-13)4-7-14(17)16-8-10-20-11-9-16/h2-3,5-6,15H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZPTEMESDPROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。